1-(3,4-Dimethoxyphenyl)ethanamine
Overview
Description
1-(3,4-Dimethoxyphenyl)ethanamine, also known as 3,4-Dimethoxyphenethylamine (DMPEA), is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
While specific synthesis methods for 1-(3,4-Dimethoxyphenyl)ethanamine were not found in the search results, it’s worth noting that one of the earliest syntheses of DMPEA was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin .Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethoxyphenyl)ethanamine consists of a phenethylamine backbone where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . The molecular formula is C10H15NO2 .Physical And Chemical Properties Analysis
The molecular weight of 1-(3,4-Dimethoxyphenyl)ethanamine is 181.23 g/mol . Other physical and chemical properties were not found in the search results.Scientific Research Applications
Application 1: Synthesis of Papaverine Hydrochloride
- Summary of the Application: “1-(3,4-Dimethoxyphenyl)ethanamine” is used in the synthesis of Papaverine Hydrochloride, a medication used for the treatment of ischemia, as well as kidney, gallbladder, and gastrointestinal visceral fistulae caused by brain, heart, and peripheral vasospasms .
- Methods of Application or Experimental Procedures: The synthetic process involves four steps :
- First, 3,4-dimethoxyphenylacetic acid and 1-(3,4-Dimethoxyphenyl)ethanamine reacted at high temperature .
- The resulting amide reacted with POCl3 to yield an imine .
- The imine was dehydrogenated with Raney nickel at high temperature to form papaverine .
- Finally, papaverine was treated with hydrochloric acid to yield papaverine hydrochloride .
- Results or Outcomes: The overall yield was improved to 63% . The proposed synthetic procedure is suitable for industrial production .
Application 2: Inhibition of Monoamine Oxidase
- Summary of the Application: “1-(3,4-Dimethoxyphenyl)ethanamine” is structurally categorized as a phenethylamine. It inhibits the deamination of tyramine and tryptamine by rat brain monoamine oxidase .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application 3: Synthesis of Isoquinolines
- Summary of the Application: “1-(3,4-Dimethoxyphenyl)ethanamine” is used as a precursor for the synthesis of isoquinolines .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application 4: Synthesis of 1-(3,4-Dimethoxyphenyl)ethanamine Hydrochloride
- Summary of the Application: “1-(3,4-Dimethoxyphenyl)ethanamine” is used in the synthesis of its hydrochloride salt .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application 5: Synthesis of Isoquinolines
- Summary of the Application: “1-(3,4-Dimethoxyphenyl)ethanamine” is used as a precursor for the synthesis of isoquinolines .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Application 6: Synthesis of 1-(3,4-Dimethoxyphenyl)ethanamine Hydrochloride
- Summary of the Application: “1-(3,4-Dimethoxyphenyl)ethanamine” is used in the synthesis of its hydrochloride salt .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPFPKVWOOSTBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965201 | |
Record name | 1-(3,4-Dimethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)ethanamine | |
CAS RN |
50919-08-9 | |
Record name | 3,4-Dimethoxy-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50919-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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